molecular formula C21H32N2O3 B241040 4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine

4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine

Cat. No. B241040
M. Wt: 360.5 g/mol
InChI Key: RNLCKDPBTKYTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine, commonly known as DMPEP, is a chemical compound that belongs to the class of psychoactive substances. It is a relatively new compound that has not yet been widely studied. DMPEP is believed to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of DMPEP is not yet fully understood. It is believed to act as a dopamine reuptake inhibitor, which could lead to increased levels of dopamine in the brain. This could potentially lead to increased feelings of pleasure and reward.

Biochemical And Physiological Effects

The biochemical and physiological effects of DMPEP are not yet fully understood. However, it is believed to have potential effects on the dopamine system in the brain, which could impact mood, motivation, and reward processing.

Advantages And Limitations For Lab Experiments

One advantage of using DMPEP in lab experiments is that it is a relatively new compound that has not yet been extensively studied. This means that there is potential for new discoveries and insights into its effects. However, a limitation is that the potential risks and side effects of DMPEP are not yet fully understood, which could make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on DMPEP. One area of interest is the potential therapeutic applications of DMPEP in the treatment of addiction and substance abuse. Another area of interest is the potential use of DMPEP as a research tool to better understand the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and side effects of DMPEP.

Synthesis Methods

The synthesis method of DMPEP involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine and sodium hydride to form 1-[(3,5-dimethylphenoxy)acetyl]-2-piperidinyl acetate. Finally, this compound is reacted with morpholine and sodium hydride to form DMPEP.

Scientific Research Applications

DMPEP has potential applications in scientific research, particularly in the field of neuroscience. It is believed to have an affinity for the dopamine transporter, which could make it useful in studying the role of dopamine in the brain. DMPEP may also have potential applications in the study of addiction and substance abuse.

properties

Product Name

4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C21H32N2O3/c1-17-13-18(2)15-20(14-17)26-16-21(24)23-7-4-3-5-19(23)6-8-22-9-11-25-12-10-22/h13-15,19H,3-12,16H2,1-2H3

InChI Key

RNLCKDPBTKYTQP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C

Origin of Product

United States

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